
L-鸟氨酸-d6 盐酸盐
描述
L-Ornithine-d6 Hydrochloride: is a deuterium-labeled form of L-Ornithine Hydrochloride. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium. L-Ornithine Hydrochloride is a free amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body .
科学研究应用
L-Ornithine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Plays a role in studying the urea cycle and nitrogen metabolism.
Medicine: Investigated for its potential in treating conditions related to excess ammonia, such as hepatic encephalopathy.
Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of other amino acids and polyamines
作用机制
Target of Action
L-Ornithine-d6 Hydrochloride, a deuterium-labeled form of L-Ornithine Hydrochloride , primarily targets the urea cycle in the body . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the disposal of excess nitrogen .
Mode of Action
L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process is particularly affected by burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .
Biochemical Pathways
L-Ornithine plays a central role in the urea cycle . It is produced from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . In the metabolic pathway of L-Ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .
Pharmacokinetics
It’s known that l-ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) .
Result of Action
The action of L-Ornithine-d6 Hydrochloride results in the reduction of serum cortisol levels and the cortisol/DHEA-S ratio . It also reduces anger and improves perceived sleep quality . On a molecular level, L-Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .
Action Environment
Environmental factors can influence the action of L-Ornithine-d6 Hydrochloride. For instance, both L- and D-ornithine have been tentatively identified in the Murchison meteorite at a concentration of approximately <5 ppb
准备方法
Synthetic Routes and Reaction Conditions: The preparation of L-Ornithine Hydrochloride typically involves the chemical synthesis from L-arginine. The process includes dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is then filtered to remove calcium sulfate, vacuum concentrated, and further treated with a saturated solution of barium hydroxide to regulate the pH value. Finally, hydrochloric acid is added to adjust the pH, followed by vacuum concentration, addition of alcohol, cooling, and filtering to obtain L-Ornithine Hydrochloride .
Industrial Production Methods: Industrial production of L-Ornithine Hydrochloride can also involve microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is eco-friendly and sustainable, addressing environmental concerns and reducing reliance on fossil fuels .
化学反应分析
Types of Reactions: L-Ornithine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-citrulline.
Reduction: It can be reduced back to L-arginine.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products:
Oxidation: L-Citrulline
Reduction: L-Arginine
Substitution: Various substituted ornithine derivatives depending on the reaction conditions and reagents used.
相似化合物的比较
L-Ornithine Hydrochloride: The non-deuterated form, which is also involved in the urea cycle and nitrogen metabolism.
L-Arginine Hydrochloride: Another amino acid that is a precursor to L-Ornithine and plays a role in the urea cycle.
L-Citrulline: A compound formed from the oxidation of L-Ornithine, involved in the urea cycle.
Uniqueness: L-Ornithine-d6 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies as a tracer. The presence of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, providing valuable insights in drug development and research .
属性
IUPAC Name |
(2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-IYAGNYDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745998 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-40-1 | |
| Record name | L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


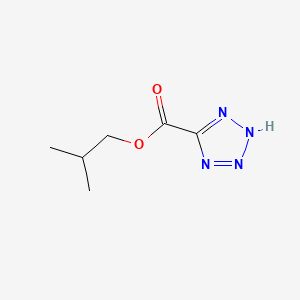

![D-VALINE, 3-METHYL-N-[(PHENYLMETHOXY)CARBONYL]-, METHYL ESTER](/img/new.no-structure.jpg)
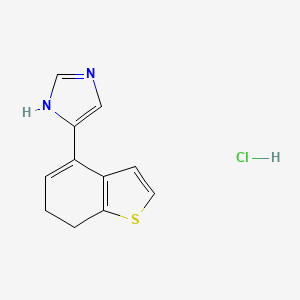

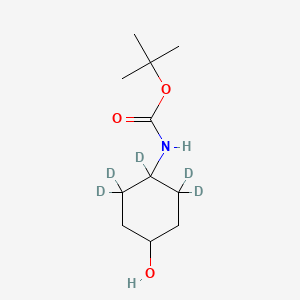
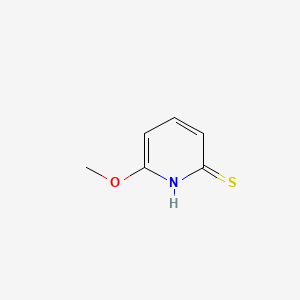
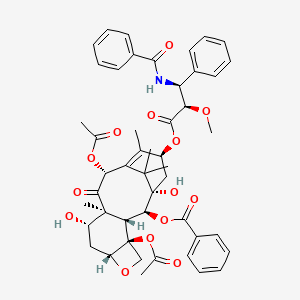
![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
